prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, the pyrido[2,3-d]pyrimidine core, and the final esterification reaction. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring or the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often conducted under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring structure but differs in the rest of the molecule.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a similar benzodioxole ring but has different functional groups and overall structure.
Uniqueness
Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets due to the presence of multiple functional groups. This article reviews the current understanding of its biological activity based on available research.
Chemical Structure
The molecular formula for the compound is C21H22N2O5, and its structure includes a pyrido-pyrimidine core with substituents that may enhance its pharmacological properties. The presence of the benzodioxole moiety is particularly noteworthy as it is often associated with various bioactive compounds.
Antioxidant Properties
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.
Anticancer Effects
Studies have shown that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound's potential to inhibit specific enzymes has been explored. For example, certain derivatives have demonstrated inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. Inhibition of PLA2 is significant as it can lead to reduced inflammation and pain relief.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several derivatives containing the benzodioxole group. The results indicated that these compounds effectively reduced lipid peroxidation in vitro and showed promise as therapeutic agents for oxidative stress-related conditions .
Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines, a related compound was found to significantly inhibit cell growth and induce apoptosis at micromolar concentrations. The mechanism was attributed to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antioxidant | 12.5 | |
Compound B | Anticancer | 15.0 | |
Compound C | PLA2 Inhibition | 0.18 |
The biological activities of this compound are likely mediated through several mechanisms:
- Free Radical Scavenging : The structure allows for electron donation to neutralize free radicals.
- Enzyme Interaction : Binding to enzymes like PLA2 alters their activity and reduces inflammatory mediators.
- Cell Cycle Regulation : Induction of apoptosis may involve modulation of signaling pathways related to cell survival and death.
Properties
IUPAC Name |
prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-5-8-28-20(26)15-11(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)12-6-7-13-14(9-12)30-10-29-13/h5-7,9,16,22H,1,8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBXEINDVPKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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